

Application Notes and Protocols for Esreboxetine in Neuroscience Research

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Compound of Interest

Compound Name: *Esreboxetine*

Cat. No.: *B1671265*

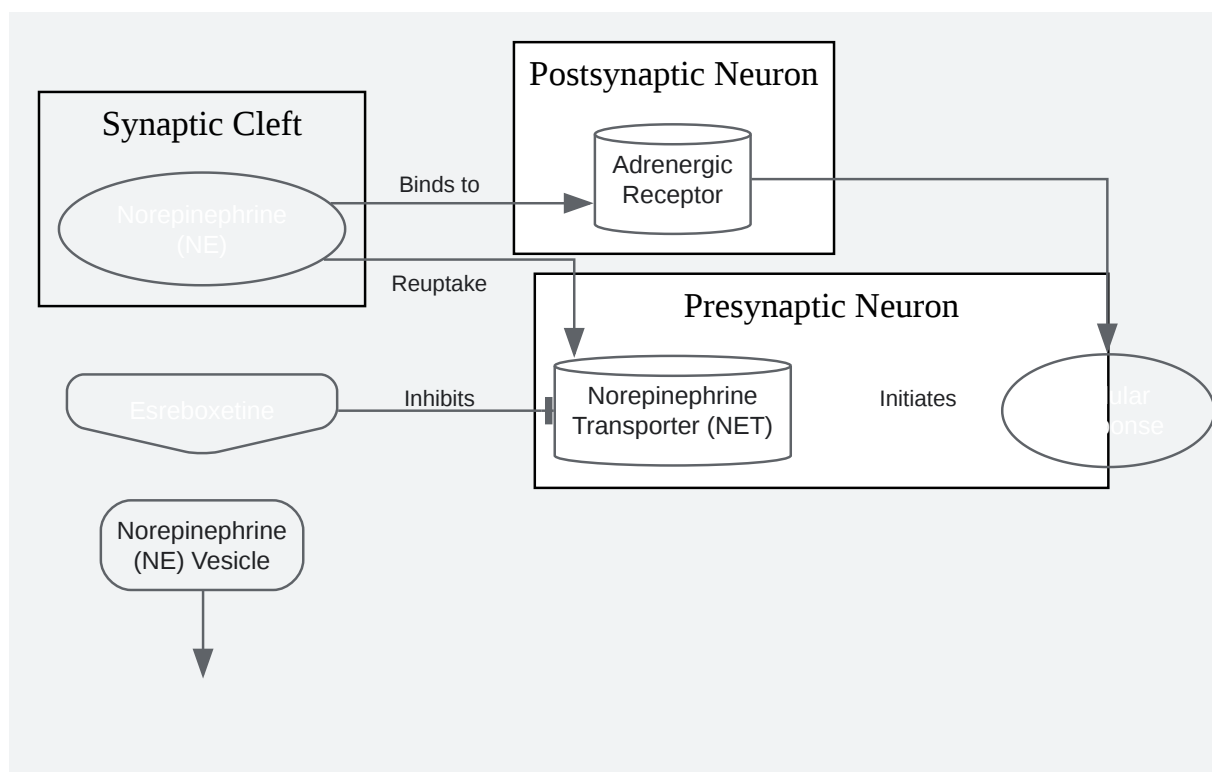
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Introduction

Esreboxetine, also known as AXS-14, is a highly selective and potent norepinephrine reuptake inhibitor (NRI).^[1] It is the (S,S)-(+)-enantiomer of reboxetine and has been investigated for its therapeutic potential in various neurological and psychiatric conditions, most notably fibromyalgia.^{[2][3]} Its mechanism of action involves blocking the norepinephrine transporter (NET), leading to increased concentrations of norepinephrine in the synaptic cleft and enhanced noradrenergic neurotransmission.^[1] These application notes provide an overview of the neuroscience research applications of **Esreboxetine**, with a focus on its clinical investigation in fibromyalgia, and include detailed protocols derived from clinical trial data.

Mechanism of Action

Esreboxetine's primary pharmacological target is the norepinephrine transporter (NET). By selectively inhibiting NET, **Esreboxetine** effectively increases the extracellular levels of norepinephrine in the central and peripheral nervous systems.^[4] This modulation of noradrenergic pathways is believed to underlie its therapeutic effects in conditions characterized by pain and fatigue, such as fibromyalgia. The (S,S)-enantiomer is reported to be more potent and selective than racemic reboxetine.



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Caption: Mechanism of action of **Esreboxetine**.

Neuroscience Research Applications

The primary application of **Esreboxetine** in neuroscience research has been in the clinical investigation of treatments for fibromyalgia, a chronic condition characterized by widespread pain, fatigue, and cognitive disturbances. Clinical trials have explored its efficacy in reducing pain and improving overall symptoms and functioning in patients with fibromyalgia.

Clinical Trial Protocols

Phase 2 Clinical Trial in Fibromyalgia (NCT00357825)

This study was a randomized, double-blind, placebo-controlled, crossover trial designed to assess the ability of **Esreboxetine** to improve cognitive function in fibromyalgia patients.



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Caption: Phase 2 Clinical Trial Workflow.

Methodology

- Patient Population: Adult patients (≥ 18 years) meeting the American College of Rheumatology criteria for fibromyalgia with a pain score of ≥ 4 on an 11-point scale.
- Study Design: After a 1-week baseline and a 2-week single-blind placebo run-in, patients were randomized to receive either **Esreboxetine** or a placebo for 8 weeks.
- Intervention: **Esreboxetine** dosing was initiated at 2 mg/day and escalated by 2 mg/day every 2 weeks to a maximum of 8 mg/day or the maximum tolerated dose.
- Primary Efficacy Outcomes:
 - Change from baseline in the weekly mean pain score (11-point scale).
 - Change in the Fibromyalgia Impact Questionnaire (FIQ) total score.
 - Patient Global Impression of Change (PGIC).
- Safety Assessment: Monitored through adverse event reporting, laboratory tests, and other safety measures.

Quantitative Data Summary

Outcome Measure	Esreboxetine (n=134)	Placebo (n=133)	p-value
Change in Weekly Mean Pain Score	-1.55	-0.99	0.006
≥30% Reduction in Pain Score	37.6%	22.6%	0.004
Change in FIQ Total Score	-15.63	-8.07	<0.001

Data from the 8-week, multicenter, randomized, double-blind, placebo-controlled study.

Phase 3 Clinical Trial in Fibromyalgia (NCT00612170)

This was a larger, multicenter, randomized, double-blind, placebo-controlled trial to further evaluate the efficacy and safety of **Esreboxetine** in fibromyalgia patients.

Methodology

- Patient Population: Patients meeting the American College of Rheumatology criteria for fibromyalgia.
- Study Design: Patients were randomized to receive one of three fixed doses of **Esreboxetine** (4 mg/day, 8 mg/day, or 10 mg/day) or a placebo for 14 weeks.
- Primary Efficacy Outcomes:
 - Change from baseline in the weekly mean pain score at week 14.
 - Change in the Fibromyalgia Impact Questionnaire (FIQ) total score at week 14.
- Secondary Efficacy Outcomes:
 - Patient's Global Impression of Change (PGIC).
 - Global Fatigue Index (GFI).

- Safety Assessment: Evaluation of adverse events and other safety parameters.

Quantitative Data Summary

Outcome Measure	Esreboxetine 4 mg/day (n=277)	Esreboxetine 8 mg/day (n=284)	Esreboxetine 10 mg/day (n=283)	Placebo (n=278)	p-value (vs. Placebo)
Change in Weekly Mean Pain Score	Statistically Significant Improvement	Statistically Significant Improvement	Statistically Significant Improvement	-	≤ 0.025 for all doses
Change in FIQ Total Score	Statistically Significant Improvement	Statistically Significant Improvement	Statistically Significant Improvement	-	≤ 0.023 for all doses
PGIC Score	Statistically Significant Improvement	Statistically Significant Improvement	Statistically Significant Improvement	-	≤ 0.007 for all doses
GFI Score	Statistically Significant Improvement	Statistically Significant Improvement	Not Statistically Significant	-	0.001 (4mg & 8mg)

Data from the 14-week, randomized, double-blind, placebo-controlled, multicenter clinical trial.

Adverse Events

In clinical trials, **Esreboxetine** was generally well-tolerated. The most frequently reported adverse events were mild to moderate in severity and included:

- Constipation
- Insomnia
- Dry mouth
- Nausea

- Dizziness
- Headache
- Hyperhidrosis (excessive sweating)
- Palpitations
- Increased heart rate

Regulatory Status

As of late 2025, Axsome Therapeutics, the current developer of **Esreboxetine** (AXS-14), received a Refusal to File letter from the U.S. Food and Drug Administration (FDA) for its New Drug Application (NDA) for the management of fibromyalgia. The FDA requested an additional clinical trial. Axsome plans to initiate a new Phase 3 trial.

Conclusion

Esreboxetine has been a subject of significant interest in neuroscience research, particularly for its potential therapeutic role in fibromyalgia. The available clinical trial data provides a solid foundation for understanding its efficacy and safety profile. The detailed protocols from these studies offer valuable templates for future clinical research in this area. Further preclinical and clinical investigations may uncover additional applications for this selective norepinephrine reuptake inhibitor in other neurological and psychiatric disorders.

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